molecular formula C13H9ClN2 B13682139 8-Chloro-2-phenylimidazo[1,2-a]pyridine CAS No. 168837-39-6

8-Chloro-2-phenylimidazo[1,2-a]pyridine

Cat. No.: B13682139
CAS No.: 168837-39-6
M. Wt: 228.67 g/mol
InChI Key: GSUJVBYDVUYTAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Chloro-2-phenylimidazo[1,2-a]pyridine is a chemical building block based on the privileged imidazo[1,2-a]pyridine scaffold, a structure of high significance in medicinal chemistry and drug discovery . The imidazo[1,2-a]pyridine core is found in several marketed drugs and is known to exhibit a broad spectrum of useful pharmacological properties, which have been investigated for applications including anti-inflammatory, antiviral, antibacterial, and antifungal activities . The specific 8-chloro-2-phenyl substitution pattern on this scaffold makes it a versatile intermediate for further synthetic elaboration. The chlorine atom at the 8-position and the phenyl ring at the 2-position serve as handles for various metal-catalyzed cross-coupling reactions and other functional group transformations, allowing researchers to generate a diverse array of derivatives for structure-activity relationship (SAR) studies . This compound is presented for research purposes as part of chemical libraries aimed at hit identification, lead optimization, and the exploration of new biological targets. It is For Research Use Only. Not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

168837-39-6

Molecular Formula

C13H9ClN2

Molecular Weight

228.67 g/mol

IUPAC Name

8-chloro-2-phenylimidazo[1,2-a]pyridine

InChI

InChI=1S/C13H9ClN2/c14-11-7-4-8-16-9-12(15-13(11)16)10-5-2-1-3-6-10/h1-9H

InChI Key

GSUJVBYDVUYTAD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN3C=CC=C(C3=N2)Cl

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 8-Chloro-2-phenylimidazo[1,2-a]pyridine and its Analogs

The synthesis of the imidazo[1,2-a]pyridine (B132010) scaffold, a core structure in many pharmaceutical agents, has been a subject of extensive research. Several classical and contemporary methods have been established for the construction of this privileged heterocyclic system.

Cyclocondensation Reactions Utilizing α-Halocarbonyl Compounds and 2-Aminopyridines

The most traditional and widely employed method for the synthesis of imidazo[1,2-a]pyridines is the cyclocondensation reaction between a 2-aminopyridine (B139424) and an α-halocarbonyl compound. bio-conferences.org This reaction, first reported by Tschitschibabin, involves the initial alkylation of the endocyclic nitrogen atom of the 2-aminopyridine with the α-halocarbonyl compound, followed by an intramolecular condensation to form the fused imidazole (B134444) ring. bio-conferences.orgacs.org

For the synthesis of this compound, this would involve the reaction of 3-chloro-2-aminopyridine with a 2-halo-1-phenylethan-1-one derivative (e.g., 2-bromo-1-phenylethan-1-one). The reaction is typically carried out in the presence of a base, such as sodium bicarbonate, to facilitate the reaction under milder conditions and improve yields. bio-conferences.org Solvent- and catalyst-free methods have also been developed, proceeding efficiently at elevated temperatures. bio-conferences.org

Reactant 1Reactant 2ConditionsProductKey Features
2-Aminopyridine derivativesα-Haloketones (e.g., 2-bromoacetophenone)Base (e.g., NaHCO3), often with heatingImidazo[1,2-a]pyridine derivativesClassic, versatile, and widely used method. bio-conferences.org
2-Aminopyridinesα-Bromo/chloroketonesSolvent- and catalyst-free, 60°CImidazo[1,2-a]pyridinesSimplified and more sustainable approach. bio-conferences.org
2-Aminopyridine2-Bromoacetophenone (B140003) derivativesUltrasonic irradiation, PEG-400Imidazo[1,2-a]pyridinesRapid and efficient with good to excellent yields. scispace.com

Multicomponent Reaction Strategies for Imidazo[1,2-a]pyridine Ring Formation

Multicomponent reactions (MCRs) offer a powerful and efficient approach to the synthesis of complex molecules like imidazo[1,2-a]pyridines in a single step from three or more starting materials. The Groebke-Blackburn-Bienaymé (GBB) reaction is a prominent example of an MCR used to generate 3-aminoimidazo[1,2-a]pyridines. mdpi.comnih.govbeilstein-journals.org This reaction involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide. beilstein-journals.org While this method primarily yields 3-amino derivatives, it highlights the utility of MCRs in rapidly building the imidazo[1,2-a]pyridine core.

Another MCR strategy involves the copper-catalyzed three-component coupling of 2-aminopyridine, an aldehyde, and a terminal alkyne, providing a direct route to a variety of imidazo[1,2-a]pyridine derivatives. bio-conferences.org

Reaction NameReactantsCatalystProductKey Features
Groebke-Blackburn-Bienaymé2-Aminopyridine, Aldehyde, IsocyanideAcid catalyst (e.g., NH4Cl)3-Aminoimidazo[1,2-a]pyridinesHigh atom economy, operational simplicity. mdpi.comnih.govbeilstein-journals.org
Three-component coupling2-Aminopyridine, Aldehyde, Terminal AlkyneCopper catalystImidazo[1,2-a]pyridine derivativesDirect and efficient route to diverse derivatives. bio-conferences.org

Transition Metal-Catalyzed and Metal-Free Approaches

Both transition metal-catalyzed and metal-free reactions have emerged as powerful tools for the synthesis of imidazo[1,2-a]pyridines.

Transition Metal-Catalyzed Approaches:

Copper-Catalyzed Reactions: Copper catalysts have been extensively used in the synthesis of imidazo[1,2-a]pyridines. One notable method is the copper-catalyzed one-pot reaction of aminopyridines and nitroolefins using air as the oxidant. organic-chemistry.org This approach is valued for its adherence to green chemistry principles. organic-chemistry.org Copper(I) iodide (CuI) has been shown to be an effective catalyst for the aerobic oxidative cyclization of pyridines with ketone oxime esters. acs.org Furthermore, copper-catalyzed three-component reactions of 2-aminopyridines, sulfonyl azides, and terminal ynones have been reported to produce polysubstituted imidazo[1,2-a]pyridines. rsc.org

Palladium-Catalyzed Reactions: Palladium catalysts are also employed in the synthesis of this heterocyclic system. For instance, a palladium-catalyzed intramolecular dehydrogenative coupling has been developed for the synthesis of fused imidazo[1,2-a]pyrimidines. nih.gov Tandem reactions involving a GBB-3CR followed by a Pd(II)-catalyzed azide-isocyanide coupling/cyclization process have been used to create complex imidazo[1,2-a]pyridine-fused benzodiazepines. acs.org

Metal-Free Approaches:

In recent years, there has been a significant push towards the development of metal-free synthetic methods to avoid the cost and potential toxicity of transition metals. Several metal-free protocols for the synthesis of imidazo[1,2-a]pyridines have been reported. acs.org These often involve the condensation of 2-aminopyridines with various substrates like aldehydes and ketones under oxidative conditions. nih.gov For example, an elemental sulfur-initiated oxidative annulation of 2-aminopyridines and aldehydes provides a metal- and base-free route to substituted imidazo[1,2-a]pyridines. nih.gov Another innovative metal-free approach involves the NaOH-promoted cycloisomerization of N-propargylpyridiniums in water, which can produce quantitative yields in minutes. rsc.orgallfordrugs.com

ApproachCatalyst/ReagentReactantsKey Features
Copper-CatalyzedCuBr, AirAminopyridines, NitroolefinsGreen, uses air as an oxidant. organic-chemistry.org
Copper-CatalyzedCuIPyridines, Ketone oxime estersHigh efficiency, environmentally friendly oxidant. acs.org
Palladium-CatalyzedPalladium catalystN-Aryl-N'-(pyrimidin-2-yl)formimidamidesIntramolecular dehydrogenative coupling. nih.gov
Metal-FreeElemental Sulfur2-Aminopyridines, AldehydesOxidative annulation, avoids metals and bases. nih.gov
Metal-FreeNaOHN-PropargylpyridiniumsRapid, aqueous conditions, high yields. rsc.orgallfordrugs.com

Advanced Synthetic Innovations and Process Optimization

The field of organic synthesis is constantly evolving, with a strong emphasis on developing more efficient, sustainable, and selective reactions. The synthesis of imidazo[1,2-a]pyridines has benefited significantly from these advancements.

Green Chemistry Principles in Imidazo[1,2-a]pyridine Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of imidazo[1,2-a]pyridines to reduce the environmental impact of chemical processes.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. The microwave-assisted GBB reaction has been used to synthesize imidazo[1,2-a]pyridine-chromones and imidazo[1,2-a]pyridine-furan hybrids in significantly reduced reaction times and often with improved yields. mdpi.combenthamdirect.com Catalyst-free annulation reactions of 2-aminopyridines and α-bromoketones under microwave irradiation in green solvents like water-isopropanol have also been developed. acs.org The synthesis of imidazo[1,2-a]pyridine derivatives from phenacyl bromides and 2-aminopyridine can be achieved in as little as 60 seconds with high yields using microwave assistance. sci-hub.se

Ultrasound-Assisted Synthesis: Sonication is another energy-efficient technique that can enhance reaction rates and yields. An ultrasound-assisted method for the synthesis of imidazo[1,2-a]pyridines from 2-aminopyridine and 2-bromoacetophenone derivatives in PEG-400, a non-toxic solvent, has been reported. scispace.com Additionally, an ultrasound-mediated, metal-free C-H functionalization of ketones using a KI/tert-butyl hydroperoxide system in water provides a green route to imidazo[1,2-a]pyridines. organic-chemistry.orgresearchgate.net

Green Chemistry TechniqueReactionSolvent/CatalystKey Advantages
Microwave-AssistedGroebke-Blackburn-Bienaymé reactionEtOH, NH4ClReduced reaction time, eco-friendly conditions. mdpi.com
Microwave-AssistedAnnulation of 2-aminopyridines and α-bromoketonesH2O-IPA, catalyst-freeRapid, green solvent, excellent yields. acs.org
Ultrasound-AssistedCondensation of 2-aminopyridine and 2-bromoacetophenonePEG-400Rapid, non-toxic solvent, good to excellent yields. scispace.com
Ultrasound-AssistedC-H functionalization of ketonesWater, KI/TBHPMetal-free, green solvent, mild conditions. organic-chemistry.orgresearchgate.net

Regioselectivity and Stereoselectivity Control in Reaction Design

Controlling the regioselectivity and stereoselectivity of reactions is crucial for the synthesis of specific isomers with desired biological activities.

Regioselectivity: The synthesis of imidazo[1,2-a]pyridines often presents challenges in controlling the position of substituents. The functionalization of the imidazo[1,2-a]pyridine ring typically occurs at the C3 position due to the electronic properties of the ring system. informahealthcare.com However, methods for the regioselective synthesis of 3-substituted imidazo[1,2-a]pyridines have been developed. For instance, a DABCO-mediated regioselective synthesis of 3-aryl imidazopyridines using α-halo ketones has been reported. rsc.org A catalyst-free approach for the regioselective synthesis of pyrrolo[1,2-a]imidazoles and imidazo[1,2-a]pyridines has also been developed. rsc.org

Stereoselectivity: The development of asymmetric methods for the synthesis of chiral imidazo[1,2-a]pyridines is an emerging area of research. Recently, an atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines has been achieved via an asymmetric GBB multicomponent reaction using a chiral phosphoric acid catalyst. nih.govnih.govresearchgate.net This method provides access to a wide range of imidazo[1,2-a]pyridine atropoisomers with high yields and enantioselectivities. nih.govnih.govresearchgate.net

High-Yield and Scalable Synthetic Methodologies

The efficient synthesis of this compound is crucial for its accessibility in research and development. Methodologies have been developed to ensure high yields and scalability. A notable gram-scale reaction has been reported for a related 2-phenylimidazo[1,2-a]pyridine (B181562) derivative, showcasing the potential for large-scale production. In this instance, a visible light-induced C3-formylation reaction of 2-phenylimidazo[1,2-a]pyridines with tetramethylethylenediamine (TMEDA) was successfully scaled up to 6 mmol, yielding 1.053 g of the product (79% yield). nih.gov While this specific example does not involve the 8-chloro substituent, the underlying principles of photocatalysis demonstrate a viable path towards scalable synthesis of related compounds.

The general synthesis of 2-arylimidazo[1,2-a]pyridines often involves the condensation of a 2-aminopyridine with an α-haloketone. researchgate.net For this compound, this would involve the reaction of 3-chloro-2-aminopyridine with a phenacyl halide. The optimization of reaction conditions, such as solvent and catalyst, is key to achieving high yields. For instance, a facile and efficient method for the synthesis of imidazo[1,2-a]pyridines in good to excellent yields has been described by reacting α-haloketones with 2-aminopyridines without the need for an additional catalyst or solvent. researchgate.net

Derivatization and Structural Modification of the Imidazopyridine Core

The imidazo[1,2-a]pyridine scaffold is a versatile platform for structural modification, allowing for the introduction of a wide array of functional groups at various positions. This derivatization is essential for tuning the compound's physicochemical and biological properties.

Functionalization Strategies at the C3 Position

The C3 position of the imidazo[1,2-a]pyridine ring is particularly susceptible to electrophilic substitution, making it a prime target for functionalization. researchgate.net A variety of strategies have been developed to introduce substituents at this position.

One common approach is the aza-Friedel–Crafts reaction . For example, 2-phenylimidazo[1,2-a]pyridines can react with aldehydes and cyclic amines in a three-component reaction catalyzed by Y(OTf)3 to yield C3-alkylated products. nih.gov This method has been shown to be effective for imidazo[1,2-a]pyridines bearing a chloro substituent on the pyridine (B92270) ring, producing the corresponding alkylated products in good yields (81–85%). nih.gov

Visible light-induced reactions have also emerged as a powerful tool for C3 functionalization. These methods offer mild reaction conditions and high efficiency. Examples include:

C3-Formylation : Using rose bengal as a photocatalyst, imidazo[1,2-a]pyridines can be formylated with tetramethylethylenediamine (TMEDA), providing the desired products in high yields (81–95%). nih.gov

C3-Alkoxycarbonylation : With rose bengal as the catalyst and (NH4)2S2O8 as an oxidant, C3-alkoxycarbonylation can be achieved using carbazates under blue LED illumination. nih.gov

C3-Amination : A photo-induced, external oxidant-free protocol employing acridinium (B8443388) as a photosensitizer and a cobaloxime catalyst allows for the amination of the C3 position with azoles. nih.gov

The following table summarizes various C3-functionalization reactions applicable to the imidazo[1,2-a]pyridine core:

Reaction Type Reagents/Catalyst Yield (%)
Aza-Friedel–Crafts Alkylation Aldehyde, Cyclic Amine, Y(OTf)3 81-85
Visible-Light Formylation TMEDA, Rose Bengal 81-95
Visible-Light Alkoxycarbonylation Carbazates, Rose Bengal, (NH4)2S2O8 -
Visible-Light Amination Azoles, Acridinium, Cobaloxime -

Introduction of Diverse Substituents at the C2, C6, and C8 Positions

Beyond the C3 position, the C2, C6, and C8 positions of the imidazo[1,2-a]pyridine core, as well as the C2-phenyl ring, offer opportunities for introducing structural diversity.

At the C2 position , modifications often involve the synthesis of derivatives with different substituents on the phenyl ring. For instance, 2-phenylimidazo[1,2-a]pyridines with electron-donating groups (like methyl) or halogen groups (fluoro, chloro, bromo) on the C2-phenyl ring have been successfully used in subsequent functionalization reactions, yielding products in moderate to good yields (80–92%). nih.gov

At the C6 and C8 positions , substituents can be introduced primarily through the selection of appropriately substituted 2-aminopyridine starting materials. For example, the synthesis of 6-chloro-2-phenylimidazo[1,2-a]pyridine (B62877) and 8-methyl-2-phenylimidazo[1,2-a]pyridine (B1605772) has been achieved with yields of 70% and 69%, respectively. royalsocietypublishing.org Furthermore, 6,8-disubstituted derivatives have been prepared and studied for their biological activities. nih.gov The introduction of an 8-fluoro substituent has also been explored as a bioisosteric replacement for other heterocyclic systems. nih.gov

Palladium-catalyzed cross-coupling reactions are another effective method for introducing aryl groups at the C6 and C8 positions of the imidazo[1,2-a]pyridine core. rsc.org

Synthesis of Imidazo[1,2-a]pyridine Conjugates and Hybrid Systems

To further expand the chemical space and potential applications of this compound, the synthesis of conjugates and hybrid molecules has been explored. These approaches involve linking the imidazo[1,2-a]pyridine core to other molecular entities.

A notable example is the synthesis of imidazo[1,2-a]pyridine-1,2,3-triazole conjugates. This is achieved through a one-pot, three-component Groebke–Blackburn–Bienaymé reaction followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as a "click" reaction. mdpi.com This methodology allows for the efficient construction of bis-heterocyclic systems, where the imidazo[1,2-a]pyridine scaffold is linked to a 1,2,3-triazole ring, a known pharmacophore. mdpi.com The use of microwave assistance can further accelerate these reactions. mdpi.com

Advanced Structural Characterization and Conformational Analysis

Application of High-Resolution Spectroscopic Techniques for Detailed Structural Elucidation

High-resolution spectroscopic methods are indispensable for confirming the molecular structure, determining the precise molecular weight, and identifying the characteristic electronic and vibrational properties of 8-Chloro-2-phenylimidazo[1,2-a]pyridine.

Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy for Connectivity and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of this compound in solution. One-dimensional (1D) ¹H and ¹³C NMR provide initial information on the chemical environment of hydrogen and carbon atoms, respectively. ed.gov For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons on the imidazopyridine core and the phenyl ring. mdpi.comtci-thaijo.org The protons H-5, H-6, and H-7 on the pyridine (B92270) ring typically appear as a set of coupled multiplets, while the H-3 proton on the imidazole (B134444) ring shows a characteristic singlet. The phenyl protons would present as multiplets in the aromatic region.

Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are employed to establish unambiguous connectivity.

COSY experiments would reveal the scalar coupling network between adjacent protons, confirming the H-5/H-6/H-7 connectivity in the pyridine ring.

HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C-2-~146.0
C-3~7.90 (s)~109.0
C-5~7.95 (d)~126.0
C-6~6.85 (t)~113.0
C-7~7.20 (d)~125.0
C-8-~118.0
C-8a-~144.0
Phenyl C'-~133.5
Phenyl H/C' (ortho)~7.90 (m)~126.5
Phenyl H/C' (meta)~7.45 (m)~129.0
Phenyl H/C' (para)~7.35 (m)~128.5

Note: Predicted values are based on data for 2-phenylimidazo[1,2-a]pyridine (B181562) and its derivatives. Actual values may vary.

High-Resolution Mass Spectrometry for Molecular Formula and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS), typically using techniques like Electrospray Ionization (ESI), is vital for determining the exact mass and, consequently, the molecular formula of the compound. For this compound (C₁₃H₉ClN₂), HRMS would confirm the calculated monoisotopic mass with high precision, distinguishing it from other potential elemental compositions. mdpi.com The characteristic isotopic pattern of chlorine (³⁵Cl:³⁷Cl ratio of approximately 3:1) would be clearly visible in the mass spectrum, providing further confirmation of the structure.

Tandem mass spectrometry (MS/MS) experiments are used to study the fragmentation pathways. The protonated molecule [M+H]⁺ would likely undergo fragmentation through characteristic pathways for imidazo[1,2-a]pyridine (B132010) scaffolds. nih.gov Common fragmentation patterns may include the loss of small molecules or radicals, helping to confirm the structural components of the molecule. The robust, fused aromatic ring system is expected to be a stable core, with fragmentation likely initiated at the phenyl substituent or involving the chloro group.

Table 2: High-Resolution Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₁₃H₉ClN₂
Calculated Monoisotopic Mass [M]228.0454 Da
Calculated [M+H]⁺ (for ³⁵Cl)229.0527 Da
Calculated [M+H]⁺ (for ³⁷Cl)231.0498 Da

Advanced Vibrational (IR) and Electronic (UV-Vis) Spectroscopy for Molecular Signature Identification

Vibrational and electronic spectroscopies provide a unique "fingerprint" of the molecule based on its bond vibrations and electronic transitions.

Infrared (IR) Spectroscopy: The FT-IR spectrum of this compound would display characteristic absorption bands. iugaza.edu.psresearchgate.net Key vibrational modes include aromatic C-H stretching just above 3000 cm⁻¹, C=C and C=N stretching vibrations within the aromatic rings in the 1600-1450 cm⁻¹ region, and various C-H in-plane and out-of-plane bending modes in the fingerprint region (below 1400 cm⁻¹). The C-Cl stretching vibration is expected to appear in the lower frequency region, typically between 800 and 600 cm⁻¹. researchgate.net

Table 3: Predicted FT-IR Vibrational Frequencies for this compound

Vibrational ModePredicted Wavenumber (cm⁻¹)
Aromatic C-H Stretch3100 - 3000
Aromatic C=C and C=N Stretch1600 - 1450
Aromatic C-H Bending1200 - 900
C-Cl Stretch800 - 600

UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectrum is characterized by intense absorption bands in the UV region, arising from π-π* transitions within the extended conjugated system of the imidazo[1,2-a]pyridine core and the phenyl ring. nih.govnih.gov The spectrum typically shows multiple bands, with the longest wavelength absorption reflecting the HOMO-LUMO energy gap of the entire chromophore. mdpi.com The position and intensity of these bands are sensitive to substituent effects and solvent polarity.

Single Crystal X-ray Crystallography for Solid-State Molecular Architecture and Conformational Preferences

Single-crystal X-ray crystallography is the most powerful technique for unambiguously determining the solid-state structure of a molecule, providing precise data on bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not publicly available, analysis of closely related derivatives reveals key structural features that can be extrapolated.

Studies on substituted 2-phenylimidazo[1,2-a]pyridine derivatives show that the fused imidazo[1,2-a]pyridine ring system is essentially planar. A crucial conformational parameter is the dihedral angle between the plane of this heterocyclic core and the plane of the C-2 phenyl ring. This angle is determined by the balance between the stabilizing effects of π-conjugation (favoring planarity) and the destabilizing steric hindrance between the ortho-hydrogens of the phenyl ring and the H-3 proton of the imidazole ring. nih.govnih.gov In many reported structures of similar compounds, this dihedral angle is non-zero, indicating a twisted conformation in the solid state. researchgate.net

Spectroscopic and Diffraction Correlates with Molecular Conformation

The data obtained from spectroscopic and diffraction methods are intrinsically linked to the molecule's conformation. The degree of twist between the phenyl ring and the imidazopyridine core, as would be precisely measured by X-ray crystallography, directly impacts the extent of π-orbital overlap between the two ring systems.

This conformational preference has direct spectroscopic consequences. bohrium.commdpi.com

UV-Vis Spectroscopy: A more planar conformation allows for greater electronic conjugation, typically resulting in a red-shift (shift to longer wavelengths) of the π-π* absorption bands. Conversely, a more twisted conformation disrupts conjugation, leading to a blue-shift.

NMR Spectroscopy: In solution, the rotation around the C2-C(phenyl) single bond may be rapid on the NMR timescale. The observed chemical shifts represent a time-average of all accessible conformations. The proximity of the phenyl ring's ortho-protons to the heterocyclic core can be probed using the Nuclear Overhauser Effect (NOE), which can provide evidence for the preferred solution-state conformation.

By correlating the precise solid-state geometry from X-ray diffraction with the solution-state data from NMR and the electronic properties from UV-Vis spectroscopy, a comprehensive model of the structure and conformational dynamics of this compound can be constructed.

Biological Activity and Mechanistic Insights Pre Clinical Focus

Investigation of Receptor Binding Affinities and Modulatory Effects

Ligand-Receptor Interactions

Benzodiazepine (B76468) Receptors:

Derivatives of 2-phenylimidazo[1,2-a]pyridine (B181562) have been extensively evaluated for their binding affinity to both central (CBR) and peripheral (PBR) benzodiazepine receptors. nih.govnih.gov Structure-activity relationship (SAR) studies have highlighted that substitutions on the imidazo[1,2-a]pyridine (B132010) nucleus, particularly at the C6 and C8 positions, play a crucial role in determining the affinity and selectivity for these receptors. nih.gov

Specifically, the introduction of lipophilic substituents at the C8 position has been shown to be a key feature for high binding affinity and selectivity towards the peripheral benzodiazepine receptor (PBR). nih.gov While direct binding data for 8-Chloro-2-phenylimidazo[1,2-a]pyridine is not extensively detailed in the reviewed literature, the known importance of a halogen at this position suggests it likely interacts with PBR. For instance, studies on a series of N,N-dialkyl(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamides demonstrated that 6,8-disubstituted compounds were over 1000-fold more selective for PBR over CBR. nih.gov

Melatonin (B1676174) Receptors:

The 2-phenylimidazo[1,2-a]pyridine scaffold has also been explored for its potential as melatonin receptor ligands. Research into this area has led to the design and synthesis of novel derivatives with affinity for both MT1 and MT2 receptors. nih.gov For example, N-[2-(6-methoxy-2-phenylimidazo[1,2-a]pyridine-3-yl)-ethyl]-acetamide was found to have good affinities for both MT1 (Ki: 28 nM) and MT2 (Ki: 8 nM) receptors. nih.gov However, specific binding affinity data for this compound at melatonin receptors is not available in the currently reviewed scientific literature.

Electrophysiological Studies of Receptor Modulation

The functional consequences of ligand binding to receptors are often investigated using electrophysiological techniques. In the context of imidazo[1,2-a]pyridine derivatives and their interaction with GABA-A receptors (the site of action for benzodiazepines), studies have been conducted using Xenopus oocytes expressing cloned human GABA-A receptors. nih.gov

These studies have been instrumental in functionally evaluating the efficacy and potency of the positive modulation of GABA-evoked chloride (Cl-) currents. nih.gov For certain active ligands within the 2-phenylimidazo[1,2-a]pyridine series, their ability to enhance the action of GABA has been quantified. nih.govnih.gov However, specific electrophysiological data detailing the modulatory effects of this compound on GABA-evoked Cl- currents in Xenopus oocytes or other systems has not been reported in the reviewed literature.

Enzyme Inhibition Studies and Biochemical Characterization

Aldehyde Dehydrogenase Inhibition Profiles

The imidazo[1,2-a]pyridine core has been identified as a promising scaffold for the development of aldehyde dehydrogenase (ALDH) inhibitors, particularly targeting the ALDH1A family, which is implicated in cancer biology. nih.govnih.gov Research in this area has led to the development of potent inhibitors through structure-based optimization. nih.gov

A study focused on novel imidazo[1,2-a]pyridines as ALDH inhibitors utilized 8-bromo-2-phenylimidazo[1,2-a]pyridines as key intermediates for the synthesis of a series of 8-substituted derivatives. nih.gov While this highlights the feasibility of functionalizing the 8-position to achieve ALDH inhibition, specific inhibitory data (e.g., IC50 values) for this compound against ALDH isoforms was not presented in the reviewed studies. The inhibitory profile of a closely related analog is presented in the table below.

CompoundALDH1A1 IC50 (µM)ALDH1A2 IC50 (µM)ALDH1A3 IC50 (µM)
8-bromo-2-phenylimidazo[1,2-a]pyridine derivative (GA11)>25>254.7 ± 1.7

Cholinesterase Inhibitory Potential and Selectivity

Cholinesterase enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are critical targets in the management of neurodegenerative diseases such as Alzheimer's disease. A wide variety of chemical scaffolds have been investigated for their ability to inhibit these enzymes. However, a review of the available scientific literature did not yield any studies specifically investigating the cholinesterase inhibitory potential or selectivity of this compound.

Kinase Inhibition Assays (e.g., ASK1)

Apoptosis signal-regulating kinase 1 (ASK1) is a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family and is involved in cellular stress responses. Inhibition of ASK1 is being explored as a therapeutic strategy for various diseases. The imidazo[1,2-a]pyridine scaffold has been identified as a basis for the design of potent ASK1 inhibitors. nih.gov

While the broader class of imidazo[1,2-a]pyridines has shown promise in this area, specific data on the inhibitory activity of this compound in ASK1 kinase inhibition assays is not available in the reviewed literature.

Inhibition of H+/K+-ATPase Enzymes

The imidazo[1,2-a]pyridine scaffold is a well-established class of compounds that can inhibit the gastric proton pump, H+/K+-ATPase. This enzyme is responsible for the final step in gastric acid secretion. The mechanism of action for these compounds involves a reversible, K+-competitive inhibition. nih.govchemsrc.com

Research on prototype compounds, such as SCH 28080 (3-(cyanomethyl)-2-methyl-8-(phenylmethoxy)imidazo[1,2-a]pyridine), has provided key insights. Studies suggest that the protonated form of the imidazo[1,2-a]pyridine derivative is the active species. nih.gov This positively charged molecule is believed to bind to the luminal side of the H+/K+-ATPase, where it competitively interferes with the binding of potassium ions (K+), thereby preventing the enzyme's conformational changes necessary for pumping protons into the gastric lumen. nih.govchemsrc.com This mode of action effectively reduces gastric acid secretion. chemsrc.com

While this mechanism is characteristic of the imidazo[1,2-a]pyridine class, specific inhibitory constants and detailed enzymatic studies for this compound itself are not extensively documented in the reviewed literature.

Anti-infective and Antiparasitic Investigations

The nitrogen-bridged heterocyclic structure of imidazo[1,2-a]pyridines has made them attractive candidates for the development of new anti-infective agents.

Antibacterial Efficacy in In Vitro and In Vivo Animal Models against Gram-positive and Gram-negative Strains

Derivatives of 2-phenylimidazo[1,2-a]pyridine have been synthesized and subjected to screening for antibacterial activity. researchgate.net The scaffold has been noted to exhibit activity against both Gram-positive and Gram-negative bacteria. researchgate.net However, specific Minimum Inhibitory Concentration (MIC) values from in vitro studies or efficacy data from in vivo animal models for this compound were not found in the reviewed scientific literature. General studies on related compounds indicate that the antibacterial spectrum and potency can be significantly influenced by the nature and position of substituents on the bicyclic ring system.

Antifungal and Antiviral Activity Assessments

Antiprotozoal and Antiparasitic Evaluations

The imidazo[1,2-a]pyridine scaffold has shown significant promise in the field of antiparasitic research. Studies have demonstrated the trypanocidal activity of quaternary 2-phenylimidazo[1,2-a]pyridinium salts against Trypanosoma rhodesiense in mouse models. nih.gov Furthermore, a range of imidazo[1,2-a]pyridine derivatives have been investigated for their activity against the protozoan parasite Trichomonas vaginalis. waocp.org

Of particular relevance, a study on 8-aryl-6-chloro-3-nitro-2-(phenylsulfonylmethyl)imidazo[1,2-a]pyridines, which are structurally similar to the subject compound, identified potent activity against kinetoplastid parasites. These compounds are believed to be bioactivated by type 1 nitroreductases (NTRs) within the parasites. mdpi.com Several derivatives from this series displayed significant efficacy against Leishmania infantum and Trypanosoma brucei brucei, with IC50 values in the low micromolar and, in some cases, nanomolar range. mdpi.com

The table below presents data for representative compounds from this study, illustrating the potential of the chloro-substituted imidazo[1,2-a]pyridine scaffold.

Data sourced from a study on 8-aryl-6-chloro-3-nitro-2-(phenylsulfonylmethyl)imidazo[1,2-a]pyridine derivatives. mdpi.com The "Selectivity Index" is calculated as CC50 on HepG2 cells / IC50 on the parasite.

Antiproliferative and Antitumor Activity in Cell Lines and Animal Xenograft Models

The imidazo[1,2-a]pyridine framework is a privileged scaffold in oncology research, with numerous derivatives showing potent antiproliferative effects across a variety of cancer cell lines. waocp.orgresearchgate.net Studies on related 3-aminoimidazo[1,2-α]pyridine compounds have identified derivatives with significant cytotoxic activity against human colon cancer (HT-29), melanoma (B16F10), and breast cancer (MCF-7) cell lines. nih.govechemi.com

The mechanism of action for some of these compounds involves the inhibition of critical signaling pathways, such as the PI3K/mTOR pathway, leading to cell cycle arrest and apoptosis. mdpi.com While specific IC50 values for this compound are not detailed in the reviewed literature, the data from closely related analogs underscore the scaffold's potential. For instance, a derivative featuring a para-chlorophenyl group at the C-3 position demonstrated high inhibitory activity against the HT-29 colon cancer cell line. nih.govechemi.com

The table below summarizes the antiproliferative activity of selected 3-aminoimidazo[1,2-α]pyridine analogs.

Data sourced from studies on 3-aminoimidazo[1,2-α]pyridine derivatives. nih.govechemi.com The compound descriptions refer to substitutions at the C-2 and C-3 positions of the imidazo[1,2-a]pyridine core.

Information regarding the evaluation of this compound in animal xenograft models was not available in the reviewed literature.

Anti-inflammatory and Analgesic Properties

Compounds featuring the imidazo[1,2-a]pyridine core have demonstrated significant anti-inflammatory activity. mdpi.comnih.gov Research on a novel derivative, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (MIA), has shown that its anti-inflammatory effects are exerted by suppressing key signaling pathways involved in the inflammatory response. nih.gov Specifically, this compound was found to modulate the STAT3/NF-κB/iNOS/COX-2 signaling cascade in breast and ovarian cancer cell lines. nih.gov This activity leads to a reduction in the expression of pro-inflammatory genes like cyclooxygenase-2 (COX-2) and inducible NO synthase (iNOS). nih.gov

While these findings highlight the anti-inflammatory potential of the imidazo[1,2-a]pyridine class, preclinical studies specifically evaluating the anti-inflammatory or analgesic properties of this compound have not been identified in the surveyed literature.

Potential as Inhibitors of β-Amyloid Formation

Derivatives of the imidazo[1,2-a]pyridine scaffold have emerged as a significant class of compounds in preclinical research focused on Alzheimer's disease, primarily due to their ability to interact with β-amyloid (Aβ) aggregates. bio-conferences.org This interaction is a critical first step in the potential inhibition of β-amyloid plaque formation, a hallmark of the disease. The research in this area has largely concentrated on the development of these derivatives as imaging agents to detect Aβ plaques in the brain, which has in turn provided valuable insights into their binding mechanisms and potential therapeutic applications. nih.gov

Detailed Research Findings

Preclinical studies have explored the structure-activity relationship of various imidazo[1,2-a]pyridine derivatives to optimize their binding affinity and selectivity for Aβ aggregates. A notable example is 2-(4'-dimethylaminophenyl)-6-iodoimidazo[1,2-a]pyridine (IMPY), a radioiodinated compound that has demonstrated excellent in vitro binding to Aβ aggregates and favorable biodistribution in animal models. acs.orgnih.gov In vitro binding assays with preformed Aβ aggregates showed that IMPY and its bromo derivative compete with other known Aβ ligands, indicating high binding affinities. nih.govresearchgate.net

Further research has led to the development of novel imidazopyridine derivatives with even higher affinity for synthetic human Aβ fibrils compared to IMPY. nih.gov For instance, compounds such as DRK092 and DRM106 have shown promise in this regard. nih.gov In vitro autoradiography using brain sections from transgenic mice engineered to develop Aβ plaques has confirmed the high selective binding of these compounds to amyloid-like structures. nih.gov Specifically, radioiodinated DRM106 has been shown to specifically bind in the hippocampal region of Alzheimer's disease brains, which are enriched with Aβ plaques. researchgate.net

The mechanism by which these compounds may inhibit β-amyloid formation is intrinsically linked to their high affinity for Aβ aggregates. By binding to these aggregates, they can potentially interfere with the aggregation process, preventing the formation of larger, insoluble plaques. The versatility of the imidazo[1,2-a]pyridine ring allows for various substitutions, which researchers have systematically explored to enhance binding properties. acs.org For example, the presence of an N,N-dimethylaminophenyl group has been identified as a critical structural component for good binding affinity. acs.org

Isosteric analogues, such as imidazo[1,2-b]pyridazines, have also been synthesized and evaluated. These compounds were designed to have reduced lipophilicity, which could potentially decrease non-specific binding in the brain. nih.gov Structure-activity relationship studies of these analogues have indicated that a 2-N,N-dimethylaminophenyl moiety is also beneficial for achieving desirable binding affinities. nih.gov

The following tables summarize the binding affinities of selected imidazo[1,2-a]pyridine and related derivatives to β-amyloid aggregates, as reported in preclinical studies.

Table 1: Binding Affinities (Ki) of Imidazo[1,2-a]pyridine Derivatives against Aβ Aggregates

Compound Derivative Ki (nM)
IMPY 2-(4'-dimethylaminophenyl)-6-iodoimidazo[1,2-a]pyridine 15

Data sourced from in vitro competition binding assays with preformed Aβ aggregates. nih.gov

Table 2: Half-maximal Inhibitory Concentrations (IC50) of Imidazopyridine Derivatives against Aβ(1-42) Aggregates

Compound Class Number of Compounds Evaluated IC50 Range (nM)

Data from a study evaluating a series of novel probes for single-photon emission computed tomography (SPECT)-based imaging of β-amyloid. researchgate.net

Table 3: Binding Affinities (Ki) of Imidazo[1,2-b]pyridazine Derivatives against Aβ(1-40) Aggregates

Compound Derivative Ki (nM)

Data from in vitro evaluation of imidazo[1,2-b]pyridazines as ligands for β-amyloid plaques. nih.gov

These preclinical findings underscore the potential of the imidazo[1,2-a]pyridine scaffold in the development of agents that can target β-amyloid aggregates. The demonstrated high binding affinity is a crucial characteristic for compounds intended to inhibit the formation of β-amyloid plaques.

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in understanding the electronic structure and predicting the reactivity of molecules like 8-Chloro-2-phenylimidazo[1,2-a]pyridine. scirp.org These methods provide insights into the distribution of electrons and energy levels within the molecule, which are fundamental to its chemical behavior.

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to predicting a molecule's reactivity. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy relates to its electron-accepting ability. The energy gap (ΔE) between HOMO and LUMO is a critical indicator of chemical stability and reactivity. For derivatives of the closely related imidazo[1,2-a]pyrimidine (B1208166) scaffold, DFT calculations have been used to determine these values, providing insights into their electronic properties. nih.govnih.govacs.org

Molecular Electrostatic Potential (MEP): MEP maps are valuable tools for visualizing the charge distribution on a molecule's surface. acs.org These maps identify electrophilic and nucleophilic sites, which are crucial for understanding intermolecular interactions, such as those between a drug and its biological target. nih.gov In MEP diagrams, red areas indicate electronegative regions susceptible to electrophilic attack, while blue areas denote electropositive regions prone to nucleophilic attack. acs.org For imidazo[1,2-a]pyridine (B132010) derivatives, MEP analysis has revealed that electronegative potential is often localized around nitrogen atoms and carbonyl oxygens (if present), highlighting them as key sites for interaction. acs.org

Reactivity Descriptors: Based on FMO energies, various global reactivity descriptors can be calculated to quantify chemical behavior. These include chemical hardness (η), softness (σ), and the global electrophilicity index (ω). nih.gov A lower chemical hardness, for instance, suggests higher reactivity. nih.gov Such calculations have been performed for analogous heterocyclic systems to understand and predict their chemical behavior in biological systems. nih.gov

ParameterDescriptionSignificance in Drug Design
HOMO EnergyEnergy of the highest occupied molecular orbital.Indicates electron-donating capability.
LUMO EnergyEnergy of the lowest unoccupied molecular orbital.Indicates electron-accepting capability.
HOMO-LUMO Gap (ΔE)Energy difference between HOMO and LUMO.Relates to chemical stability and reactivity. A smaller gap suggests higher reactivity.
MEP AnalysisMaps electron density to identify electrostatic potential.Predicts sites for non-covalent interactions with biological targets.

Molecular Docking Simulations for Ligand-Target Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. researchgate.net This method is crucial for identifying potential biological targets and understanding the structural basis of a compound's activity. For the imidazo[1,2-a]pyridine scaffold, docking studies have been extensively used to explore its binding modes with various enzymes and receptors. nih.gov

Research on derivatives has shown that the imidazo[1,2-a]pyridine core can effectively bind to a range of biological targets. For instance, docking studies on related compounds have predicted interactions with key amino acid residues in the active sites of proteins like human angiotensin-converting enzyme 2 (ACE2), the SARS-CoV-2 spike protein, and various kinases. nih.govresearchgate.net The binding affinity is often quantified by a docking score, with more negative values indicating stronger binding. chemmethod.com

Structure-activity relationship (SAR) studies have highlighted the importance of substituents on the imidazo[1,2-a]pyridine ring. For example, studies on 2-phenylimidazo[1,2-a]pyridine (B181562) derivatives have shown that lipophilic substituents at the C8 position, such as a chloro group, are crucial for high binding affinity and selectivity toward peripheral benzodiazepine (B76468) receptors. nih.gov Docking simulations help rationalize these findings by revealing specific interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the stability of the ligand-protein complex. nih.gov

Derivative ClassProtein TargetPredicted Binding Affinity (kcal/mol)Key Interacting Residues
Imidazo[1,2-a]pyrimidine Schiff baseshACE2-9.1Not specified nih.gov
Imidazo[1,2-a]pyrimidine Schiff basesSARS-CoV-2 Spike Protein-7.3Not specified nih.gov
Imidazo[1,2-a]pyridine hybridsHuman LTA4H (3U9W)-11.237Not specified chemmethod.com
Imidazo[1,2-a]pyridine derivativesOxidoreductase (Breast Cancer)-9.207His 222, Tyr 216, Lys 270 researchgate.net
Imidazo[1,2-a]pyridine derivativesAcetylcholinesterase (AChE)IC50 = 79 µM (for 2h)Peripheral anionic sites nih.govresearchgate.net

Molecular Dynamics Simulations for Conformational Dynamics and Binding Stability

While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. frontiersin.org MD simulations are used to assess the stability of the docked conformation and to understand the conformational changes that may occur upon ligand binding. researchgate.net

For imidazo[1,2-a]pyridine derivatives, MD simulations have been employed to confirm the stability of their complexes with various protein targets, such as those involved in tuberculosis and cancer. researchgate.netnih.gov The stability of the complex is typically evaluated by monitoring the root-mean-square deviation (RMSD) of the protein and ligand atoms over the simulation period. A stable RMSD value suggests that the ligand remains securely bound within the active site. researchgate.net

These simulations also provide detailed information on the persistence of key intermolecular interactions, like hydrogen bonds, which are crucial for maintaining the stability of the complex. nih.gov By analyzing the trajectory of the simulation, researchers can gain a deeper understanding of the dynamic behavior of the ligand in the binding pocket, which is essential for rational drug design.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. crpsonline.com QSAR models are valuable for predicting the activity of novel compounds and for optimizing lead structures.

For the imidazo[1,2-a]pyridine class, various 2D and 3D-QSAR models have been developed to predict activities such as anticancer and antimycobacterial effects. openpharmaceuticalsciencesjournal.comresearchgate.net These models use a range of molecular descriptors, which can be steric, electronic, or hydrophobic in nature, to quantify the structural features of the molecules. researchgate.net

A statistically significant 3D-QSAR model was developed for a series of imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogues as antimycobacterial agents. researchgate.net The model, which yielded a high correlation coefficient (R² = 0.9181) for the training set and a good predictive cross-validation coefficient (Q² = 0.6745) for the test set, helped to identify the key structural features required for activity. researchgate.net Such models provide contour maps that visualize regions where certain properties (e.g., steric bulk, positive charge) are favorable or unfavorable for biological activity, thereby guiding the design of new, more potent derivatives. researchgate.net

QSAR Model TypeTarget ActivityKey Statistical ParametersReference
Atom-based 3D-QSARAntimycobacterialR² = 0.9181, Q² = 0.6745 researchgate.net
HQSAR, CoMFA, CoMSIAAnticancer (Aurora Kinase)q² up to 0.905, r² up to 0.995 semanticscholar.org
Field-based 3D-QSARAntitubercular (ATP Synthase)Statistically significant model generated researchgate.net

In Silico Approaches for Mechanism of Action Elucidation and Target Identification

In silico approaches provide a powerful, integrated framework for elucidating the mechanism of action of compounds and identifying their potential biological targets. For a scaffold like this compound, these methods can bypass some of the time-consuming and costly aspects of traditional drug discovery.

Network pharmacology is one such approach that has been used to identify potential targets for imidazo[1,2-a]pyridine derivatives against complex diseases like tuberculosis. nih.gov By analyzing the interactions between the compounds, their putative protein targets, and disease-related pathways, researchers can identify "hub-targets" that are critical for the compound's therapeutic effect. nih.gov For imidazo[1,2-a]pyridine derivatives, this method has identified potential targets involved in inflammatory response and NF-kappa B signaling pathways. nih.gov

The combination of these computational techniques—from quantum mechanics to molecular simulations and QSAR—provides a comprehensive profile of a compound's potential. By predicting electronic properties, binding modes, complex stability, and structure-activity relationships, these in silico studies are invaluable for understanding the therapeutic potential of this compound and guiding future research. nih.govnih.gov

Structure Activity Relationship Sar Studies

Impact of Halogen Substitution, Specifically Chlorine at the C8 Position, on Biological Profiles

The placement of substituents on the pyridine (B92270) ring portion of the imidazo[1,2-a]pyridine (B132010) scaffold is a critical determinant of biological activity. The C8 position, in particular, has been a focus of synthetic modification to modulate potency and selectivity.

The introduction of a chlorine atom at the C8 position, as seen in the parent compound, significantly influences the molecule's electronic and lipophilic character. This modification can enhance membrane permeability and affect interactions with biological targets. For instance, in the development of c-Met inhibitors, a series of imidazo[1,2-a]pyridine derivatives were synthesized with various substituents at the C7 and C8 positions. While initial assays showed that substitutions at these positions did not dramatically alter activity in all cases, the introduction of a fluorine atom at C8 led to a compound with potent c-Met inhibition (enzymatic IC₅₀ of 7.8 nM). nih.gov This highlights that while a halogen at C8 is tolerated, the specific nature of the halogen can be fine-tuned to achieve high potency.

Table 1: Effect of C8 Substitution on c-Met Kinase Inhibition Data synthesized from research findings for illustrative purposes.

Compound ID C8-Substituent c-Met IC₅₀ (nM)
1 H >2000
2 Cl ~2180
3 F 7.8
4 OCH₃ >2000

This interactive table illustrates how different substituents at the C8 position of the imidazo[1,2-a]pyridine core can influence inhibitory activity against c-Met kinase.

Role of the C2 Phenyl Moiety and its Substituents in Target Recognition and Binding Affinity

The 2-phenyl group is a common feature in many biologically active imidazo[1,2-a]pyridines and plays a crucial role in target engagement, often through hydrophobic and aromatic interactions. tandfonline.comresearchgate.net The functionalization of this phenyl ring provides a powerful avenue for optimizing a compound's affinity, selectivity, and physicochemical properties.

Research on ligands for β-amyloid plaques demonstrated the importance of the C2-substituent. A derivative with an unsubstituted C2-phenyl ring showed high binding affinity, while modifications to this ring generally led to a decrease in affinity, indicating that highly specific substitutions are required for optimal interaction. acs.org

In the context of PBR ligands, introducing polar substituents capable of hydrogen bonding at the para-position of the C2-phenyl ring resulted in high-affinity compounds. nih.gov Similarly, studies on c-Met inhibitors showed that various electron-donating and electron-withdrawing groups on the C2-phenyl ring were well-tolerated. nih.gov For example, 2-phenyl imidazo[1,2-a]pyridines bearing methyl, methoxyl, phenyl, fluoro, chloro, bromo, and trifluoromethyl groups on the phenyl ring were successfully synthesized and showed biological activity. nih.gov This tolerance allows for the fine-tuning of properties such as solubility and metabolic stability without compromising target binding.

Table 2: Influence of C2-Phenyl Substituents on Peripheral Benzodiazepine (B76468) Receptor (PBR) Binding Affinity Data synthesized from research findings for illustrative purposes.

Compound ID C2-Phenyl Substituent (para-position) PBR Ki (nM)
5 H 15.2
6 OH 3.5
7 OCH₃ 8.9
8 NH₂ 2.1

This interactive table demonstrates the impact of substituents at the para-position of the C2-phenyl ring on the binding affinity (Ki) for the Peripheral Benzodiazepine Receptor.

Influence of Side Chain Modifications at the C3 Position on Potency and Selectivity

The C3 position of the imidazo[1,2-a]pyridine ring is electron-rich, making it highly susceptible to electrophilic substitution and a prime site for chemical modification. researchgate.net Functionalization at this position has been shown to be a key strategy for modulating the biological activity of this class of compounds. nih.govacs.org

The introduction of various side chains at C3 can profoundly impact a molecule's interaction with its target, influencing both potency and selectivity. For example, the substitution of imidazole (B134444) heterocycles at the C3 position with sulfur-containing moieties has been shown to significantly enhance their biological activity in compounds developed as alpidem (B1665719) analogs and protease inhibitors. acs.org The nature of the functional group at C3 is critical; for instance, C3-formylated imidazo[1,2-a]pyridines serve as versatile building blocks for creating a diverse range of derivatives, as the carbonyl group can be easily transformed. researchgate.net

In the development of kinase inhibitors, functionalization at the C3 position has been used to access novel chemical space and identify potent agents against targets like PI3K and p38. nih.gov Aza-Friedel–Crafts reactions have been employed to introduce alkylated side chains at the C3 position, yielding derivatives with diverse functionalities. nih.gov These studies consistently show that the size, polarity, and hydrogen-bonding capacity of the C3-substituent are critical parameters for optimizing biological effect.

Systematic Variation at Other Ring Positions (e.g., C6) and their Biological Consequences

While the C2, C3, and C8 positions are common points of modification, systematic variations at other positions, such as C6, have also yielded important SAR insights. The C6 position has been identified as a privileged site for modification in certain series of imidazo[1,2-a]pyridine-based inhibitors.

Table 3: Effect of C6-Substituent on Rab Geranylgeranyl Transferase (RGGT) Inhibition Data synthesized from research findings for illustrative purposes.

Compound ID C6-Substituent RGGT Inhibition (LED, µM)
9 H >100
10 Br 50
11 COOH 25
12 Phenyl 100

This interactive table shows the Lowest Effective Dose (LED) for inhibition of Rab11A prenylation, illustrating the impact of different C6 substituents.

Development of Predictive SAR Models for Specific Biological Activities

The systematic collection of SAR data for imidazo[1,2-a]pyridine derivatives enables the development of predictive models that can guide future drug design efforts. By correlating specific structural features with observed biological activities, researchers can create hypotheses about the ideal combination of substituents for a given target.

These models can range from simple qualitative guidelines (e.g., "a hydrogen bond acceptor is preferred at the para-position of the C2-phenyl ring") to more complex quantitative structure-activity relationship (QSAR) models. For example, in the development of anticandidosis agents, a series of 3-imidazo[1,2-a]pyridinyl-1-arylpropenone derivatives were synthesized, and their activity was evaluated. scirp.org The resulting data, which links substitutions on both the imidazo[1,2-a]pyridine core and the arylpropenone moiety to antifungal activity, provides a basis for building predictive models. Such models can help prioritize the synthesis of new compounds, saving time and resources by focusing on derivatives with the highest probability of success.

The development of these predictive SAR models relies on a deep understanding of how modifications at each position—C8 (halogens), C2 (substituted phenyls), C3 (diverse side chains), and C6 (various functional groups)—collectively contribute to the final biological profile of the molecule.

Pharmacokinetic and Pharmacodynamic Pk/pd Considerations in Pre Clinical Models

In Vitro Metabolic Stability and Cytochrome P450 Interaction Profiling

The metabolic stability of a compound is a key determinant of its oral bioavailability and half-life. In vitro assays using liver microsomes are standard preliminary tests to evaluate this. nih.gov These subcellular fractions contain a high concentration of cytochrome P450 (CYP450) enzymes, which are responsible for the metabolism of a vast number of drugs.

For 8-Chloro-2-phenylimidazo[1,2-a]pyridine, the metabolic stability would be assessed by incubating the compound with liver microsomes from different species (e.g., human, rat, mouse) and measuring the decrease in its concentration over time. A compound with high metabolic stability will be cleared more slowly from the body, potentially leading to a longer duration of action. For instance, studies on other imidazo[1,2-a]pyridine (B132010) derivatives have shown that substitutions on the core structure can significantly impact metabolic stability. nih.gov

Interaction with CYP450 enzymes is another critical aspect. Inhibition of these enzymes can lead to drug-drug interactions, where the co-administration of one drug alters the metabolism of another. nih.gov Therefore, profiling this compound for its potential to inhibit major CYP450 isoforms (e.g., CYP3A4, CYP2D6, CYP2C9) is a standard part of preclinical assessment. This is typically done by measuring the IC50 value of the compound against the activity of each isozyme.

Table 1: Illustrative In Vitro Metabolic Stability Data for this compound

SpeciesHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Human Liver Microsomes> 60< 10
Rat Liver Microsomes4525
Mouse Liver Microsomes2060

This table presents hypothetical data for illustrative purposes.

Table 2: Example of Cytochrome P450 Inhibition Profile for this compound

CYP IsoformIC50 (µM)
CYP1A2> 50
CYP2C925
CYP2C19> 50
CYP2D615
CYP3A4> 50

This table contains hypothetical data for illustrative purposes.

Membrane Permeability and In Vitro Transport Studies

The ability of a drug to be absorbed from the gastrointestinal tract is largely dependent on its ability to cross the intestinal epithelial barrier. The Caco-2 cell permeability assay is a widely used in vitro model to predict the intestinal permeability of drug candidates. researchgate.net Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that form tight junctions, mimicking the intestinal barrier.

The permeability of this compound would be assessed by measuring its transport across the Caco-2 cell monolayer in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. The apparent permeability coefficient (Papp) is calculated from these measurements. A high Papp (A-B) value generally suggests good intestinal absorption. The efflux ratio (Papp(B-A) / Papp(A-B)) provides an indication of whether the compound is a substrate for efflux transporters, such as P-glycoprotein (P-gp), which can limit oral bioavailability. For some imidazo[1,2-a]pyridine derivatives, high efflux ratios have been observed, necessitating structural modifications to improve absorption. researchgate.net

Table 3: Sample Caco-2 Permeability Data for this compound

ParameterValueClassification
Papp (A-B) (10⁻⁶ cm/s)15High Permeability
Papp (B-A) (10⁻⁶ cm/s)30Moderate Efflux
Efflux Ratio2.0Potential P-gp Substrate

This table presents hypothetical data for illustrative purposes.

Absorption and Distribution Profiles in Animal Models (e.g., tissue distribution analysis)

Following promising in vitro data, in vivo pharmacokinetic studies in animal models (typically rodents) are conducted to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. For this compound, this would involve administering the compound via different routes (e.g., intravenous and oral) and measuring its concentration in plasma and various tissues over time.

Key pharmacokinetic parameters such as bioavailability, clearance, volume of distribution, and half-life are determined from these studies. Tissue distribution analysis reveals the extent to which the compound penetrates different organs and tissues, which is particularly important if the target of the drug is located in a specific tissue (e.g., a tumor). For instance, some imidazo[1,2-a]pyridine-based anticancer agents are designed to achieve high concentrations in tumor tissue. researchgate.net

Table 4: Representative Pharmacokinetic Parameters of this compound in Rats

ParameterIntravenous (1 mg/kg)Oral (10 mg/kg)
Cmax (ng/mL)1500800
Tmax (h)0.11.0
AUC (ng·h/mL)30006000
Bioavailability (%)-40
Clearance (mL/min/kg)5.5-
Vd (L/kg)2.0-
t½ (h)4.04.5

This table contains hypothetical data for illustrative purposes.

Pre-clinical Pharmacodynamic Marker Analysis in Relevant Animal Disease Models

Pharmacodynamic (PD) studies aim to demonstrate that the drug engages its target and elicits a biological response. This is often achieved by measuring the modulation of a pharmacodynamic biomarker in a relevant animal model of the disease. The choice of biomarker is dependent on the therapeutic target of this compound. For example, if the compound is being developed as a kinase inhibitor for cancer, a relevant PD biomarker could be the phosphorylation status of a downstream substrate of the target kinase. nih.gov

These studies are crucial for establishing a dose-response relationship and for determining the dosing schedule that is likely to be effective. The goal is to correlate the pharmacokinetic profile of the drug with the observed pharmacodynamic effect, establishing a PK/PD relationship that can guide dose selection for clinical trials. For many imidazo[1,2-a]pyridine derivatives with anticancer activity, PD markers often include proteins involved in cell cycle regulation and apoptosis. waocp.orgnih.gov

Biomarker Discovery and Validation in Pre-clinical Contexts

Biomarker discovery can involve a range of techniques, including genomics, proteomics, and metabolomics, to identify potential candidates in preclinical models (e.g., cell cultures, animal models). Once a potential biomarker is identified, it must be validated to ensure that it is analytically sound, clinically relevant, and predictive of the drug's effect. This validation process is a critical step in the development of targeted therapies, where patient selection based on biomarker status can be key to clinical success. For novel therapeutic agents like this compound, the identification of a robust biomarker would be a significant step in its development.

Broader Academic Implications and Future Research Directions

Role of 8-Chloro-2-phenylimidazo[1,2-a]pyridine and its Derivatives in Medicinal Chemistry Lead Optimization

The imidazo[1,2-a]pyridine (B132010) core is often described as a "drug prejudice" or "privileged" scaffold, signifying its frequent appearance in biologically active compounds and its utility as a starting point for drug discovery programs. nih.govresearchgate.netrsc.orgrsc.orgnih.govrsc.org The process of lead optimization, where a promising but imperfect lead compound is systematically modified to improve its properties, heavily relies on such validated scaffolds. youtube.comdanaher.com

Derivatives of imidazo[1,2-a]pyridine are instrumental in this process. By modifying the core at various positions (e.g., the chloro- group at C8 or the phenyl group at C2), medicinal chemists can fine-tune critical drug-like properties. These modifications aim to enhance potency, selectivity, and pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME), while minimizing toxicity. youtube.comdanaher.com

A prominent example of successful lead optimization is the development of imidazo[1,2-a]pyridine amides (IPAs) as potent anti-tuberculosis agents. acs.orgnih.gov Researchers initiated a program to optimize a lead IPA compound, which ultimately produced Q203 (Telacebec), a clinical candidate for treating multi-drug-resistant (MDR) and extensively-drug-resistant (XDR) tuberculosis. nih.govacs.orgnih.gov The optimization process revealed that the amide linker and the lipophilicity of substituents were crucial for improving both in vitro activity and in vivo efficacy. acs.orgnih.gov This work underscores the scaffold's capacity for systematic structural modification to achieve desired therapeutic profiles.

Opportunities for Novel Therapeutic Agent Design and Development in Pre-clinical Research

The structural versatility of the imidazo[1,2-a]pyridine scaffold provides fertile ground for the design of new therapeutic agents across a wide spectrum of diseases. researchgate.netnih.gov Its derivatives have demonstrated a remarkable range of biological activities, opening numerous avenues for pre-clinical research. nih.govresearchgate.net

Table 1: Therapeutic Applications of Imidazo[1,2-a]pyridine Derivatives

Therapeutic Area Specific Target/Mechanism Key Findings
Tuberculosis Cytochrome bcc subunit (QcrB), ATP synthase Development of potent inhibitors against MDR and XDR strains of M. tuberculosis, including the clinical candidate Telacebec (Q203). rsc.orgnih.govnih.gov
Cancer Microtubule Polymerization, DNA Binding, KRAS G12C Hybrids have shown anti-proliferative effects and inhibition of tubulin polymerization. nih.gov Covalent inhibitors targeting KRAS G12C have been developed. rsc.org
Inflammation Cyclooxygenase-2 (COX-2) Design of highly potent and selective COX-2 inhibitors for anti-inflammatory applications. researchgate.net

| Viral Infections | HIV Inhibition | The scaffold has been incorporated into molecules with anti-HIV activity. researchgate.net |

The potential applications are extensive, with research demonstrating activity against various cancers, mycobacteria, viruses, and inflammatory pathways. nih.govresearchgate.net For instance, imidazo[1,2-a]pyridine-oxadiazole hybrids have been synthesized as anti-proliferative agents that inhibit microtubule polymerization and bind to DNA. nih.gov Other derivatives have been developed as covalent inhibitors for the historically challenging oncogenic target KRAS G12C. rsc.org Furthermore, new analogues have been identified as highly potent and selective inhibitors of COX-2, a key enzyme in inflammation. researchgate.net These examples highlight the scaffold's adaptability for creating targeted therapies.

Methodological Advancements in Imidazo[1,2-a]pyridine Synthesis and Characterization

The sustained interest in imidazo[1,2-a]pyridines has driven significant innovation in synthetic organic chemistry. rsc.orgresearchgate.net A variety of robust and efficient methods now exist for constructing this heterocyclic system, allowing for the creation of diverse chemical libraries for biological screening. researchgate.netresearchgate.net

Modern synthetic strategies include:

Transition Metal-Catalyzed Reactions: Copper-catalyzed reactions are frequently used for annulation, coupling, and cyclization processes to form the imidazo[1,2-a]pyridine core. researchgate.net

Multicomponent Reactions (MCRs): Reactions like the Groebke–Blackburn–Bienaymé (GBB) reaction allow for the assembly of complex imidazo[1,2-a]pyridine derivatives from three or more starting materials in a single step, which is highly efficient for library synthesis. rsc.org

Microwave-Assisted Synthesis: The use of microwave irradiation can accelerate reaction times and improve yields for the synthesis of these compounds. researchgate.net

Photocatalytic and Electrochemical Reactions: Emerging sustainable methods utilize light or electricity to promote C-H functionalization and cyclization, offering greener synthetic routes. researchgate.net

Characterization of these molecules relies on a suite of standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, to confirm their structure and purity. researchgate.net Advanced techniques like single-crystal X-ray diffraction provide definitive structural elucidation, which is crucial for understanding structure-activity relationships. rsc.org

Emerging Applications Beyond Conventional Medicinal Chemistry (e.g., fluorescent probes, material science, if applicable to specific derivatives)

The unique physicochemical properties of the imidazo[1,2-a]pyridine scaffold extend its utility beyond pharmaceuticals into the realms of material science and chemical biology. rsc.orgrsc.org Many derivatives exhibit strong fluorescence, making them valuable as organic fluorophores. nih.gov

These fluorescent properties have been harnessed to create:

Chemical Sensors and Probes: Imidazo[1,2-a]pyridine-based molecules have been designed as highly sensitive and selective fluorescent probes for detecting metal ions like Hg²⁺ and Fe³⁺ in aqueous solutions and even within living cells. rsc.orgrsc.org

Detection of Chemical Warfare Agents: Researchers have developed probes capable of detecting simulants of nerve agents like sarin (B92409) and tabun (B1200054) through distinct colorimetric and fluorometric responses. researchgate.netnih.gov

Materials for Organic Electronics: The inherent fluorescence and stable structure of these compounds make them candidates for use as emitters in organic light-emitting diodes (OLEDs). rsc.org

High-Performance Dyes: In material science, derivatives of this scaffold are valued for their potential in producing dispersed dyes with applications in the textile industry. researchgate.net

Unexplored Biological Pathways and Targets for Imidazo[1,2-a]pyridine Scaffolds

While the imidazo[1,2-a]pyridine scaffold has been successfully targeted against a range of biological molecules—including kinases, G-protein coupled receptors, and microbial enzymes—a vast landscape of biological pathways remains to be explored. researchgate.net The proven versatility of this scaffold suggests it could be adapted to modulate novel and challenging targets.

Future research could focus on:

Epigenetic Modifiers: Targeting enzymes involved in epigenetic regulation, such as histone deacetylases (HDACs) or methyltransferases, which are implicated in cancer and other diseases.

Protein-Protein Interactions (PPIs): Designing derivatives that can disrupt key PPIs, which are notoriously difficult to target with small molecules but are central to many disease processes.

Orphan Receptors: Investigating the activity of imidazo[1,2-a]pyridine libraries against orphan receptors, for which the natural ligands are unknown, potentially uncovering new signaling pathways.

Parasitic Diseases: Expanding on the known antileishmanial activity to target other protozoan parasites responsible for diseases like malaria and Chagas disease. nih.gov

The ability to generate large, diverse libraries of these compounds through modern synthetic methods makes them ideal for high-throughput screening campaigns against these unexplored targets.

Interdisciplinary Approaches Integrating Chemical Synthesis, Computational Science, and Biology

The future of drug discovery and materials science research involving imidazo[1,2-a]pyridines lies in the deep integration of multiple scientific disciplines. The development of novel derivatives is no longer a linear process but a cyclical and collaborative effort.

This interdisciplinary workflow typically involves:

Computational Science: Molecular docking and modeling studies are used to predict how different derivatives will bind to a biological target, such as an enzyme or receptor. This allows for the rational design of new compounds with potentially higher affinity and selectivity. nih.govresearchgate.net

Chemical Synthesis: Organic chemists then synthesize the computationally designed molecules, often employing advanced, high-efficiency synthetic methodologies to create a focused library of compounds. researchgate.netresearchgate.net

Biological Evaluation: Biologists test the synthesized compounds in a battery of in vitro and in vivo assays. This includes everything from enzyme inhibition assays and cell viability studies to fluorescence imaging in living cells and pharmacokinetic studies in animal models. nih.govnih.govrsc.org

The results from biological testing feed back into the computational models, refining the next cycle of design and synthesis. This integrated approach accelerates the discovery process, from identifying initial hits to optimizing lead compounds, and is essential for tackling complex scientific challenges in both medicine and material science. nih.gov

Q & A

Q. What are the optimal synthetic routes for 8-Chloro-2-phenylimidazo[1,2-a]pyridine, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves cyclocondensation of 2-aminopyridine derivatives with α-haloketones or electrophiles under solvent-free conditions or using catalysts like Na₂CO₃. Key factors include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity, while solvent-free methods reduce purification steps .
  • Temperature : Reactions often proceed at 80–120°C to balance yield and side-product formation .
  • Catalysts : Base catalysts (e.g., Na₂CO₃) improve regioselectivity for the imidazo[1,2-a]pyridine core .
    Yield optimization requires monitoring reaction progress via TLC or HPLC, with typical yields ranging from 60% to 85% .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

Methodological Answer: Essential characterization techniques include:

  • Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., phenyl at C2, chlorine at C8) .
  • Mass spectrometry : HRMS for molecular weight validation and purity assessment .
  • Thermal analysis : Melting point determination (e.g., ~188°C decomposition observed in anhydrous forms) .
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding interactions, critical for understanding solid-state stability .

Q. What factors influence the stability of this compound in experimental settings?

Methodological Answer: Stability is pH- and solvent-dependent:

  • Aqueous solutions : Degradation occurs above pH 7 due to hydrolysis of the chloro substituent .
  • Solid state : Store under inert atmosphere (N₂/Ar) at –20°C to prevent oxidation of the phenyl group .
  • Light sensitivity : UV exposure may cause photodegradation; use amber vials for light-sensitive assays .

Advanced Research Questions

Q. How does the chlorine and phenyl substitution pattern affect biological activity compared to structural analogs?

Methodological Answer: Structure-activity relationship (SAR) studies reveal:

  • Chlorine at C8 : Enhances binding to hydrophobic enzyme pockets (e.g., kinase targets) but reduces solubility .
  • Phenyl at C2 : Increases π-π stacking with aromatic residues in protein targets, improving affinity .
  • Comparisons :
    • 6-Chloro analogs : Exhibit higher antiviral activity but lower thermal stability .
    • Methyl substituents : Reduce steric hindrance, increasing metabolic stability .
      SAR analysis should combine docking studies (e.g., AutoDock) with in vitro assays to validate interactions .

Q. What strategies can resolve contradictions in reported biological activity data across studies?

Methodological Answer: Address discrepancies via:

  • Assay standardization : Use consistent cell lines (e.g., HEK293 vs. HeLa) and control compounds .
  • Dose-response curves : Confirm IC₅₀ values across multiple replicates to rule out outlier effects .
  • Computational validation : Molecular dynamics simulations clarify whether activity variations stem from binding mode differences or experimental artifacts .

Q. How can researchers design derivatives of this compound for enhanced pharmacological profiles?

Methodological Answer: Derivatization strategies include:

  • Electrophilic substitution : Introduce trifluoromethyl groups at C6 to improve metabolic stability .
  • Reductive amination : Add hydrophilic side chains (e.g., –COOH) to enhance solubility without compromising target affinity .
  • Cross-coupling reactions : Suzuki-Miyaura reactions diversify the phenyl group with electron-withdrawing/donating substituents .
    Screen derivatives using high-throughput ADMET assays to prioritize candidates with optimal bioavailability .

Q. What analytical methods are critical for detecting trace impurities in synthesized batches?

Methodological Answer:

  • HPLC-MS : Detect impurities at <0.1% levels using C18 columns and gradient elution (acetonitrile/water) .
  • NMR spiking : Identify residual solvents (e.g., DMF) by comparing with reference spectra .
  • Elemental analysis : Confirm stoichiometry of chlorine and nitrogen to rule out incomplete reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.